molecular formula C21H18N2O2S B11473298 benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11473298
M. Wt: 362.4 g/mol
InChI Key: YFWUSZNIKJXTKU-UHFFFAOYSA-N
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Description

Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that features a unique structure combining a benzyl ester, pyrrole, and thieno[2,3-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves esterification to introduce the benzyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers are exploring its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: In materials science, the compound is studied for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its thieno[2,3-b]pyridine core, combined with the pyrrole ring and benzyl ester, makes it distinct from other similar compounds.

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C21H18N2O2S/c1-14-12-15(2)22-20-17(14)18(23-10-6-7-11-23)19(26-20)21(24)25-13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3

InChI Key

YFWUSZNIKJXTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OCC3=CC=CC=C3)N4C=CC=C4)C

Origin of Product

United States

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